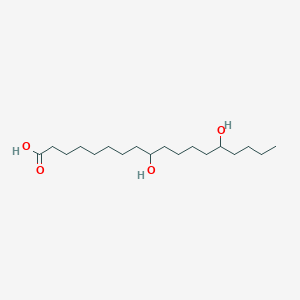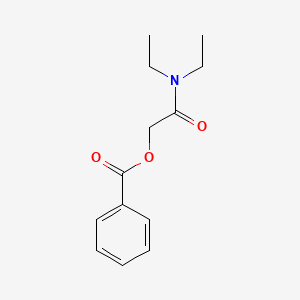
3,4,7,12-Tetrahydrotetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,12-Tetrahydrotetraphene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which consists of four fused benzene rings with hydrogen atoms at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,12-Tetrahydrotetraphene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Another approach involves the cyclization of suitable precursors under acidic or basic conditions. This method may require specific reagents and solvents to achieve the desired yield and purity of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7,12-Tetrahydrotetraphene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used in the presence of catalysts or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and hydrogenated forms of this compound. These products have distinct chemical and physical properties that make them useful in different applications.
Applications De Recherche Scientifique
3,4,7,12-Tetrahydrotetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound derivatives are explored for their potential therapeutic applications. These include drug development for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its stability and electronic properties make it suitable for use in electronic devices and sensors.
Mécanisme D'action
The mechanism of action of 3,4,7,12-Tetrahydrotetraphene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
In chemical applications, the compound’s reactivity is influenced by its electronic structure and the presence of substituents. This determines its behavior in various reactions and its ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
3,4,7,12-Tetrahydrotetraphene can be compared with other polycyclic aromatic hydrocarbons, such as:
Naphthalene: A simpler structure with two fused benzene rings. It is less complex but shares some chemical properties with this compound.
Anthracene: Consists of three fused benzene rings. It has similar reactivity but different physical properties.
Phenanthrene: Another three-ring structure with a different arrangement of the rings. It exhibits unique chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific arrangement of four benzene rings and the presence of hydrogen atoms at particular positions. This gives it distinct chemical and physical properties that are not observed in simpler polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
64807-72-3 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
3,4,7,12-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,4,6-10H,3,5,11-12H2 |
Clé InChI |
CDLHHOGQGGBYAA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C3=C(CC4=CC=CC=C4C3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



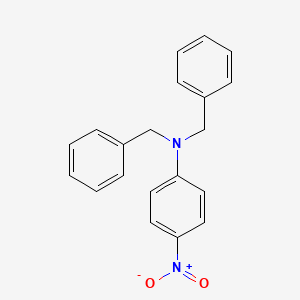
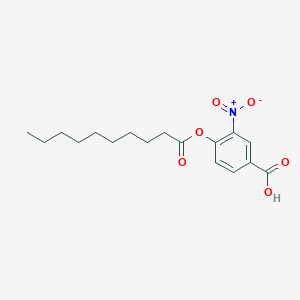
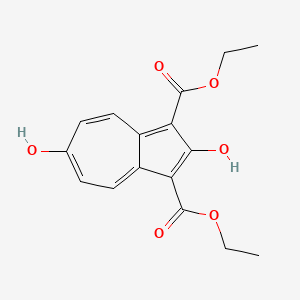


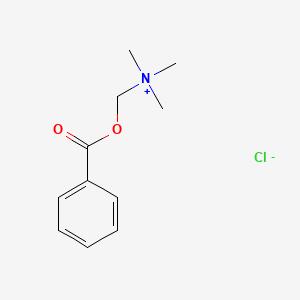
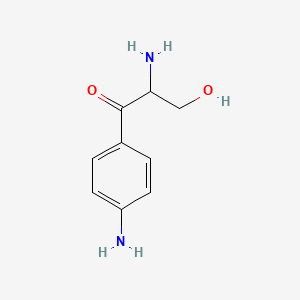
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
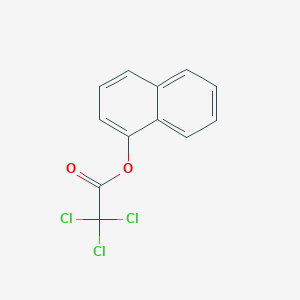
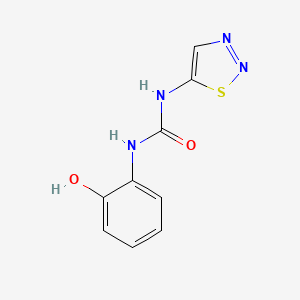
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)
